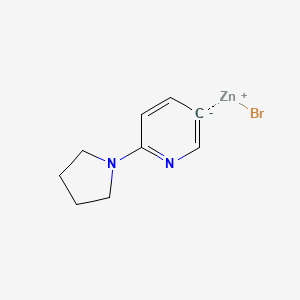
(6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc bromide is an organozinc compound that has gained attention in the field of organic synthesis. This compound is often used as a reagent in various chemical reactions due to its unique properties and reactivity. It is typically available as a solution in tetrahydrofuran (THF) and is known for its stability and effectiveness in facilitating cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc bromide typically involves the reaction of 6-(Pyrrolidin-1-yl)pyridine with zinc bromide in the presence of a suitable solvent such as THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme can be represented as follows:
6-(Pyrrolidin-1-yl)pyridine+ZnBr2→(6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process ensures high purity and yield of the product, which is then purified and stored in appropriate containers to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
(6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc bromide is known to undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include organic halides, palladium catalysts, and various solvents like THF.
Conditions: These reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. The temperature and pressure conditions are optimized based on the specific reaction requirements.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the major product would be a new carbon-carbon bond formed between the pyridine ring and the organic halide.
Aplicaciones Científicas De Investigación
(6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used in the synthesis of biologically active molecules, which are then studied for their potential therapeutic effects.
Medicine: Researchers use this compound to develop new pharmaceuticals by facilitating the synthesis of complex organic molecules.
Industry: It is employed in the production of fine chemicals and intermediates used in various industrial processes.
Mecanismo De Acción
The mechanism of action of (6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as cross-coupling, where it forms a bond with an organic halide in the presence of a catalyst. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
- (6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc chloride
- (6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc iodide
- (6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc fluoride
Uniqueness
(6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc bromide is unique due to its specific reactivity and stability in various chemical reactions. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications.
Propiedades
Fórmula molecular |
C9H11BrN2Zn |
|---|---|
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
bromozinc(1+);6-pyrrolidin-1-yl-3H-pyridin-3-ide |
InChI |
InChI=1S/C9H11N2.BrH.Zn/c1-2-6-10-9(5-1)11-7-3-4-8-11;;/h1,5-6H,3-4,7-8H2;1H;/q-1;;+2/p-1 |
Clave InChI |
SVFDTYQAMVBEJI-UHFFFAOYSA-M |
SMILES canónico |
C1CCN(C1)C2=NC=[C-]C=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)
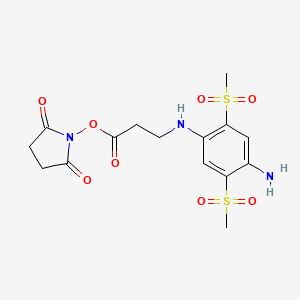

![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14895950.png)
![(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile](/img/structure/B14895953.png)
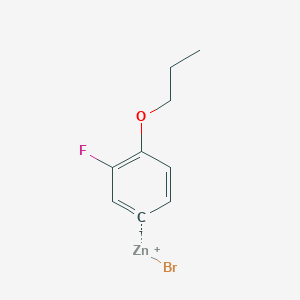
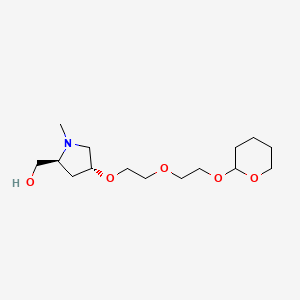

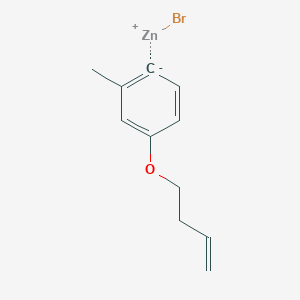
![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
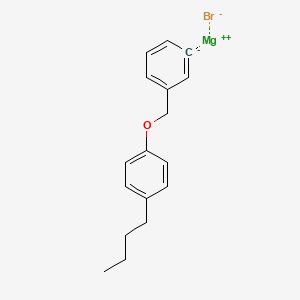
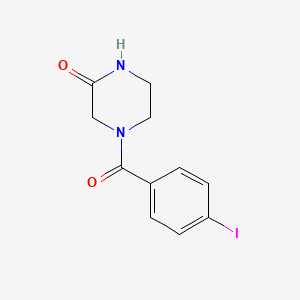
![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
![2-methoxy-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14896010.png)
